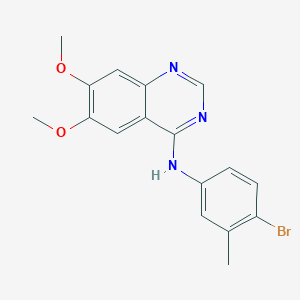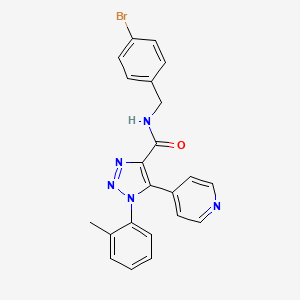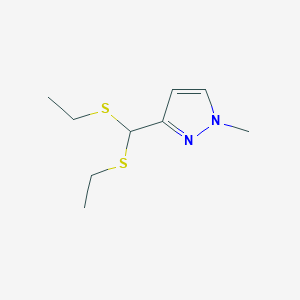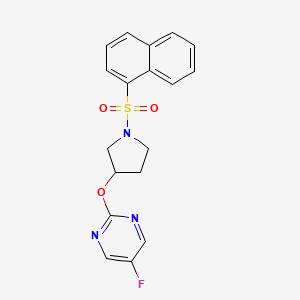
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively target and inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR pathway plays a critical role in cell proliferation, differentiation, and survival, and is often dysregulated in cancer cells. Therefore, BIBX1382 has been extensively studied for its potential as an anticancer agent.
Mécanisme D'action
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine selectively targets and inhibits the EGFR tyrosine kinase, which is overexpressed in many cancer cells. By inhibiting EGFR signaling, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine blocks downstream signaling pathways involved in cell proliferation, differentiation, and survival, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been shown to have both biochemical and physiological effects. Biochemically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine inhibits EGFR phosphorylation, downstream signaling pathways, and cell cycle progression. Physiologically, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine induces apoptosis, inhibits tumor growth, and enhances the efficacy of radiation therapy and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine in lab experiments is its selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other signaling pathways. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied and characterized, making it a well-established tool for studying EGFR signaling. However, one limitation of using N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine is its potential off-target effects, which may affect the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research involving N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine. One area of interest is the development of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine analogs with improved potency and selectivity. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine may have potential as a therapeutic agent for the treatment of various cancers, either as a monotherapy or in combination with other therapies. Further studies are also needed to investigate the potential off-target effects of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine and to identify other molecular targets for this compound.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine involves a series of chemical reactions, starting with the condensation of 4-bromo-3-methylphenylamine with 2,3-dimethoxybenzaldehyde to form 2-(4-bromo-3-methylphenyl)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-nitrobenzoyl chloride to produce 2-(4-bromo-3-methylphenyl)-3,4-dimethoxy-2-nitrobenzophenone. Reduction of the nitro group with zinc and ammonium chloride followed by cyclization with potassium tert-butoxide results in the formation of N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been extensively studied in scientific research, particularly in the field of oncology. It has been shown to inhibit the proliferation of various cancer cell lines, including non-small cell lung cancer, breast cancer, and head and neck squamous cell carcinoma. Additionally, N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine has been found to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O2/c1-10-6-11(4-5-13(10)18)21-17-12-7-15(22-2)16(23-3)8-14(12)19-9-20-17/h4-9H,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQKIIAMLVIQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-methylphenyl)-6,7-dimethoxyquinazolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2791797.png)
![3-amino-N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2791801.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2791803.png)

![Ethyl 2-[1-(4-methylbenzoyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B2791806.png)

![6-(((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![tert-butyl 4-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2791812.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2791813.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2791817.png)